Creatine Methyl Ester: A Technical Guide to Synthesis and Chemical Properties
Creatine Methyl Ester: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine (B1669601) methyl ester (CME), the methyl ester derivative of creatine, has been investigated as a more bioavailable alternative to the widely used dietary supplement, creatine monohydrate. The esterification of creatine's carboxylic acid group is intended to enhance its lipophilicity, thereby potentially increasing its absorption and cellular uptake. This technical guide provides a comprehensive overview of the synthesis of creatine methyl ester, its key chemical properties, and detailed experimental protocols for its preparation and analysis. All quantitative data are summarized in structured tables, and key processes are illustrated with diagrams to facilitate understanding.
Synthesis of Creatine Methyl Ester
Creatine methyl ester is primarily synthesized through the Fischer esterification of creatine with methanol (B129727) in the presence of an acid catalyst.[1] This reaction involves the protonation of the carboxylic acid group of creatine, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible and requires conditions that favor the formation of the ester, such as the use of excess methanol or the removal of water as it is formed.
Synthesis of Creatine Methyl Ester Hydrochloride
A common method for synthesizing and purifying creatine esters is through the formation of their hydrochloride salts.
Experimental Protocol: Synthesis of Creatine Methyl Ester Hydrochloride
This protocol is based on the general principles of Fischer esterification for the synthesis of amino acid esters.
Materials:
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Creatine monohydrate
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas
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Diethyl ether (anhydrous)
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Magnetic stirrer and stir bar
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Reflux condenser
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Ice bath
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Rotary evaporator
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Buchner funnel and filter paper
Procedure:
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Preparation of Acidified Methanol: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, slowly add thionyl chloride dropwise to anhydrous methanol, chilled in an ice bath. Alternatively, bubble anhydrous HCl gas through the methanol. This step generates methanolic HCl, which serves as the acid catalyst.
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Reaction: To the freshly prepared acidic methanol, add creatine monohydrate.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Solvent Removal: After the reaction is complete, remove the excess methanol and HCl using a rotary evaporator.
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Crystallization: Dissolve the resulting crude product in a minimal amount of hot methanol and then precipitate the creatine methyl ester hydrochloride by adding cold, anhydrous diethyl ether.
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Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified creatine methyl ester hydrochloride in a vacuum oven.
Yield: The yield of this reaction can vary depending on the specific conditions but is generally expected to be in the range of 70-90%.
Chemical Properties of Creatine Methyl Ester
The chemical properties of creatine methyl ester, particularly its stability and lipophilicity, are critical to its potential efficacy as a creatine supplement.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N₃O₂ | [PubChem] |
| Molar Mass | 145.16 g/mol | [PubChem] |
| CAS Number | 341553-87-5 | [PubChem] |
| Appearance | White to off-white solid | |
| XLogP3 (Calculated) | -0.8 | [PubChem] |
| Solubility | Data not readily available. Expected to be more soluble in organic solvents than creatine. | |
| pKa (Predicted) | Data not readily available. The guanidinium (B1211019) group is expected to have a high pKa. |
Table 1: Chemical Properties of Creatine Methyl Ester
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN₃O₂ | [PubChem] |
| Molar Mass | 181.62 g/mol | [PubChem] |
| CAS Number | 132478-02-5 | [PubChem] |
Table 2: Chemical Properties of Creatine Methyl Ester Hydrochloride
Stability
A significant challenge with creatine esters is their stability. Studies on creatine ethyl ester, a close analog, have shown that it is significantly less stable than creatine monohydrate, particularly in acidic environments similar to that of the stomach. The ester linkage is susceptible to hydrolysis, and more importantly, the molecule can readily undergo intramolecular cyclization to form creatinine (B1669602), an inactive byproduct. This degradation is pH-dependent, with increased rates at higher pH values. The instability of creatine esters raises concerns about the amount of active creatine that is delivered to the muscles.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity assessment of creatine and its derivatives.
Experimental Protocol: HPLC Analysis of Creatine Methyl Ester
This protocol is a general guideline and may require optimization for specific instruments and columns.
Instrumentation:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Trifluoroacetic acid (TFA) or other suitable buffer components
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Creatine methyl ester standard
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Creatinine standard
Procedure:
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of TFA (e.g., 0.1%) to improve peak shape. The exact ratio will depend on the column and specific separation requirements.
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Standard Preparation: Prepare stock solutions of creatine methyl ester and creatinine in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
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Sample Preparation: Dissolve a known amount of the synthesized creatine methyl ester in the mobile phase.
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Chromatographic Conditions:
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Flow rate: Typically 1.0 mL/min.
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Injection volume: 10-20 µL.
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Detection wavelength: 210 nm.
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Analysis: Inject the standards and the sample onto the HPLC system. Identify the peaks for creatine methyl ester and creatinine based on their retention times compared to the standards.
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Quantification: Determine the purity of the creatine methyl ester by calculating the peak area percentage. The concentration of any creatinine impurity can be quantified using the calibration curve generated from the standards.
Visualizations
Synthesis of Creatine Methyl Ester
Caption: Fischer esterification of creatine to form creatine methyl ester.
Analytical Workflow for Purity Assessment
Caption: Workflow for the HPLC analysis of creatine methyl ester purity.
Conclusion
The synthesis of creatine methyl ester via Fischer esterification is a straightforward method for producing this creatine derivative. However, the inherent instability of the ester linkage, leading to the formation of creatinine, presents a significant challenge to its viability as an effective oral supplement. Researchers and drug development professionals should consider this instability when designing and evaluating creatine methyl ester and other creatine esters for therapeutic or ergogenic applications. The analytical methods outlined in this guide provide a framework for the quality control and characterization of these compounds. Further research is warranted to develop more stable creatine derivatives that can effectively enhance creatine bioavailability.
